4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves several steps. One common method includes the chlorination and cyclization condensation reaction with diethanolamine as the initial material . The key intermediate, 1-(2-pyrimidinyl)piperazine, is synthesized through this process. The overall yield of this synthesis method is relatively high, making it suitable for industrial production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex organic compounds.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing the central nervous system’s function .
Comparison with Similar Compounds
Similar compounds to 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine include other pyrimidine derivatives such as buspirone hydrochloride and 2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridin-4-ium-4-olate . These compounds share structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C15H20ClN7 |
---|---|
Molecular Weight |
333.82 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H20ClN7/c1-11-8-13(20-15(19-11)21(2)3)22-4-6-23(7-5-22)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
BZAIKGPBNYLYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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